molecular formula C15H14N4O3S B2471393 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide CAS No. 1904017-76-0

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide

Cat. No.: B2471393
CAS No.: 1904017-76-0
M. Wt: 330.36
InChI Key: ATYLZKGIMSTRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methods

This compound can be analyzed through several sophisticated techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods are instrumental in determining the compound's purity and structure, which is crucial for its application in scientific research​​.

Biological Properties and Applications

The compound has shown promise in the realm of cancer research, particularly for its ability to inhibit protein kinases. This inhibition is significant as it has been associated with the suppression of cancer cell growth both in vitro and in vivo. Furthermore, the compound is under investigation for potential applications in treating neurodegenerative disorders and inflammatory diseases, highlighting its versatility and potential impact on medical science​​.

Toxicity and Safety

In animal studies, the compound has demonstrated a good tolerance level with no significant toxicity observed at the doses tested. This preliminary safety profile is encouraging for further research; however, it underscores the necessity for comprehensive studies to ascertain its safety in humans​​.

Scientific Research Applications

In the field of cancer research, this compound is particularly valuable as a protein kinase inhibitor. It offers a tool to delve into the role of protein kinases in cancer development and progression. Moreover, it opens avenues for the development of novel cancer treatments, leveraging its mechanism of action for therapeutic advantage​​.

Current and Future Research Directions

Research on this compound is ongoing, with a focus on its applications in cancer treatment among other diseases. Future directions include further exploration of its potential as a cancer therapy, optimization of its synthesis and properties, development of new drug delivery systems, and investigation into its utility in treating other conditions such as neurodegenerative disorders​​.

Potential Implications

The compound's implications extend beyond the medical field into areas like materials science and nanotechnology. Its role in synthesizing new chemicals and as a starting material for drug development is underlined, demonstrating its broad utility across research and industry sectors​​.

For more information on the compound's structure and properties, you can refer to its profile on PubChem, a reliable database for chemical information​​.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-8-4-5-23-13(8)15(20)16-7-12-17-14(19-22-12)10-6-11(21-18-10)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYLZKGIMSTRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.